molecular formula C24H24N2O4S B6572829 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide CAS No. 946380-93-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide

Cat. No. B6572829
CAS RN: 946380-93-4
M. Wt: 436.5 g/mol
InChI Key: PIWUDRVPZXBFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide (also known as BTQS) is a novel synthetic compound with a wide range of applications in scientific research. BTQS is a highly versatile molecule that has been used in studies ranging from medicinal chemistry to biochemistry and physiology.

Scientific Research Applications

BTQS has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and physiology. In medicinal chemistry, BTQS has been used to study the effects of novel drugs on various enzymes and receptors. In biochemistry, BTQS has been used to study the structure and function of proteins and other biomolecules. In physiology, BTQS has been used to study the effects of drugs on the body’s physiological processes.

Mechanism of Action

The mechanism of action of BTQS is not yet fully understood. However, it is believed that BTQS binds to certain proteins and enzymes, altering their structure and function. This in turn affects the physiological processes of the body.
Biochemical and Physiological Effects
BTQS has been shown to have a variety of biochemical and physiological effects. In studies, BTQS has been shown to inhibit the activity of certain enzymes, alter the structure of proteins, and affect the expression of certain genes. Furthermore, BTQS has been shown to affect the absorption, distribution, metabolism, and excretion of drugs in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTQS in lab experiments is its versatility. BTQS can be used in a wide range of experiments, from medicinal chemistry to biochemistry and physiology. Additionally, BTQS is relatively easy to synthesize and can be stored for long periods of time without degradation. However, one of the main limitations of using BTQS in lab experiments is its lack of specificity. BTQS has been shown to interact with a variety of proteins and enzymes, making it difficult to accurately measure the effects of a single molecule.

Future Directions

There are a number of potential future directions for the use of BTQS in scientific research. First, BTQS could be used in the development of novel drugs, as it has been shown to affect the activity of certain enzymes and receptors. Second, BTQS could be used to study the structure and function of proteins and other biomolecules. Third, BTQS could be used to study the effects of drugs on the body’s physiological processes. Finally, BTQS could be used to study the absorption, distribution, metabolism, and excretion of drugs in the body.

Synthesis Methods

BTQS can be synthesized via a two-step process. The first step involves the reaction of 1-benzoyl-4-ethoxybenzene-1-sulfonamide with 6-chloro-1,2,3,4-tetrahydroquinoline in the presence of anhydrous sodium acetate. The second step involves the reaction of the intermediate compound with sodium hydroxide to form BTQS.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-2-30-21-11-13-22(14-12-21)31(28,29)25-20-10-15-23-19(17-20)9-6-16-26(23)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWUDRVPZXBFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide

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